molecular formula C9H6ClN B1353260 4-Chlorocinnamonitrile CAS No. 28446-72-2

4-Chlorocinnamonitrile

Cat. No. B1353260
CAS RN: 28446-72-2
M. Wt: 163.6 g/mol
InChI Key: PPCNBCKABHGVMX-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorocinnamonitrile is an organic compound with the linear formula ClC6H4CH=CHCN . It is a mixture of cis and trans isomers . It has been used in the synthesis of ethyl-1-(4-chlorophenyl)-2-cyanoethyl(diethoxymethyl)phosphinate and to compare the radical and homocopolymerization ability of geometrical isomers of cinnamonitriles .


Synthesis Analysis

This compound can be synthesized in a variety of ways. The most common method is the reaction of cinnamyl chloride with sodium cyanide. The reaction typically produces a mixture of this compound and 3-chlorocinnamonitrile, which can be separated through distillation or chromatography .


Molecular Structure Analysis

The molecular formula of this compound is C9H6ClN . Its molecular weight is 163.60 g/mol . The InChI string is 1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+ .


Chemical Reactions Analysis

This compound has been used in the synthesis of ethyl-1-(4-chlorophenyl)-2-cyanoethyl(diethoxymethyl)phosphinate . It was also used to compare the radical and homocopolymerization ability of geometrical isomers of cinnamonitriles .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 55-70 °C (lit.) . Its molecular weight is 163.60 g/mol .

Scientific Research Applications

Electrochemical Sensing and Analysis

  • Selective Sensing of Chlorophenols : A study by Shabani‐Nooshabadi et al. (2016) developed a sensitive electrochemical sensor for 4-chlorophenol based on graphene oxide and NiO nanoparticles modified with an ionic liquid. This sensor showed strong enrichment and superior catalytic activity towards the electro-oxidation of 4-chlorophenol (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).

  • Cancer Cell Activity : Pilon et al. (2020) synthesized a family of compounds including 4-chlorocinnamonitrile, showing strong activity against colorectal and triple-negative breast cancer cells. These compounds were characterized and their cytotoxicity was studied in various cancer-derived cell lines (Pilon et al., 2020).

  • Degradation Studies : Research by Lei et al. (2007) investigated the degradation of 4-chlorophenol in an electrochemical system, providing insights into parameters affecting its removal and energy efficiency in water treatment processes (Lei et al., 2007).

Synthesis and Characterization of Compounds

  • Derivatives Synthesis : Al‐Sehemi et al. (2012) focused on the interaction of 4-methoxy-1-naphthol with α-cyano-p-chlorocinnamonitrile, leading to the synthesis of new derivatives. This study also involved a density functional theory study for the synthesized compounds (Al‐Sehemi, Irfan, & El-Agrody, 2012).

  • Novel Synthesis Method : Nenajdenko et al. (2004) proposed a novel method for the synthesis of α-chlorocinnamonitriles from aldehydes and ketones, offering a new approach to obtaining these types of compounds (Nenajdenko, Shastin, Golubinskii, Lenkova, & Balenkova, 2004).

Environmental and Health Impact Studies

  • Toxicity Assessment : A study by Zieris et al. (1988) examined the ecotoxicological impact of 4-nitrophenol, a related compound, on aquatic ecosystems, providing valuable information on the environmental consequences of such pollutants (Zieris, Feind, & Huber, 1988).

  • Detection of Trace Molecular Species : Farrow and Rakestraw (1992) discussed the use of degenerate four-wave mixing in detecting trace molecular species, a technique that could potentially be applied to compounds like this compound (Farrow & Rakestraw, 1992).

Safety and Hazards

4-Chlorocinnamonitrile is harmful in contact with skin. It has hazard classifications of Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The target organs are the respiratory system .

Biochemical Analysis

Biochemical Properties

4-Chlorocinnamonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It has been used in the synthesis of ethyl-1-(4-chlorophenyl)-2-cyanoethyl(diethoxymethyl)phosphinate In biochemical contexts, this compound interacts with enzymes and proteins involved in radical and homocopolymerization reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior. For instance, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to interact with enzymes, leading to either inhibition or activation of their activity. These interactions can result in changes in gene expression, further influencing cellular processes. The binding of this compound to specific proteins can also affect their function, contributing to the compound’s overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. Threshold effects have been identified, indicating the importance of determining the optimal dosage for specific applications. Toxicity studies have shown that high doses of this compound can lead to adverse effects on cellular function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Enzymes involved in the metabolism of this compound include those responsible for its conversion to other bioactive compounds. These interactions are crucial for understanding the compound’s role in cellular metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s role in cellular processes and its potential as a biochemical tool .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCNBCKABHGVMX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28446-72-2
Record name Cinnamonitrile, p-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-chlorocinnamonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorocinnamonitrile
Reactant of Route 2
Reactant of Route 2
4-Chlorocinnamonitrile
Reactant of Route 3
Reactant of Route 3
4-Chlorocinnamonitrile
Reactant of Route 4
Reactant of Route 4
4-Chlorocinnamonitrile
Reactant of Route 5
Reactant of Route 5
4-Chlorocinnamonitrile
Reactant of Route 6
Reactant of Route 6
4-Chlorocinnamonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.